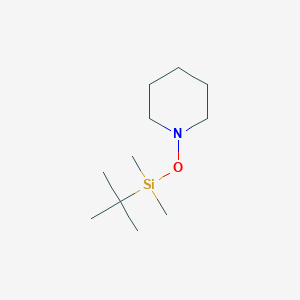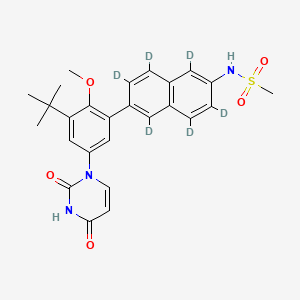
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate (alpha/beta mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate (alpha/beta mixture) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of methoxy and diacetate functional groups, which modify its chemical properties and biological activity. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:
Methoxylation: Introduction of the methoxy group at the 6th position of the estradiol molecule.
Acetylation: Conversion of hydroxyl groups at the 3rd and 17th positions to acetate esters.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and purity. For example, methoxylation can be carried out using methanol and a strong acid catalyst, while acetylation can be achieved using acetic anhydride and a base catalyst.
Industrial Production Methods
In an industrial setting, the production of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate may involve large-scale batch or continuous processes. These methods are designed to optimize efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include:
Estrogen Receptors (ER): The compound binds to ERα and ERβ, leading to the activation or repression of target genes.
Signaling Pathways: It can affect signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate can be compared with other similar compounds, such as:
Estradiol: The parent compound, which lacks the methoxy and diacetate groups.
Estrone: Another naturally occurring estrogen with a different structure and biological activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, which has an ethinyl group at the 17th position.
The uniqueness of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate lies in its specific functional groups, which confer distinct chemical and biological properties compared to these similar compounds.
Properties
Molecular Formula |
C23H30O5 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-acetyloxy-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)27-15-5-6-16-17-9-10-23(3)20(7-8-22(23)28-14(2)25)18(17)12-21(26-4)19(16)11-15/h5-6,11,17-18,20-22H,7-10,12H2,1-4H3/t17-,18-,20+,21?,22+,23+/m1/s1 |
InChI Key |
IPPGPZOSMJMVES-AFZYDCIZSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=C3C=CC(=C4)OC(=O)C)OC)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)OC(=O)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
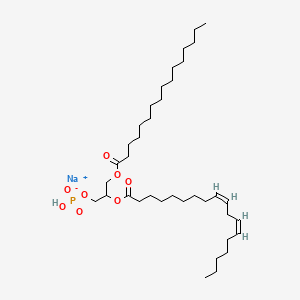
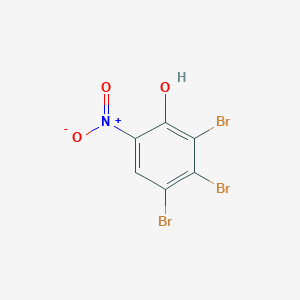
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
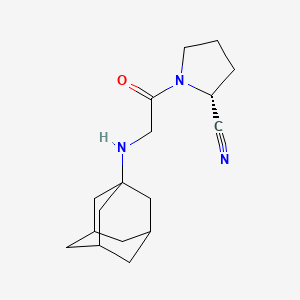
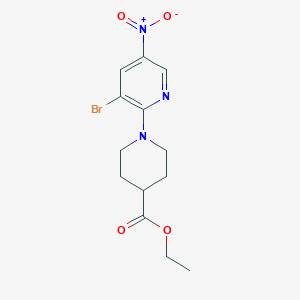
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
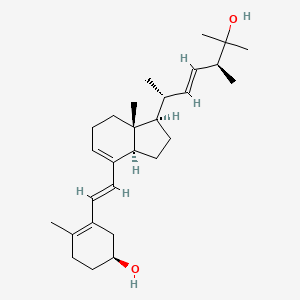

![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
